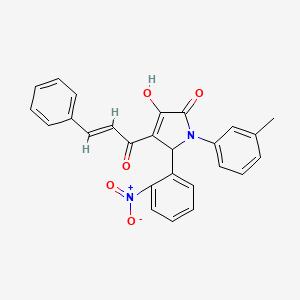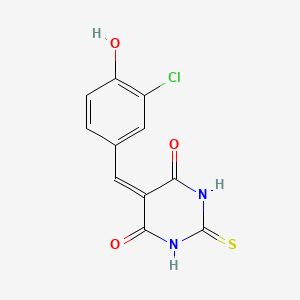
5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Descripción general
Descripción
5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound that belongs to the class of thioxodihydropyrimidines This compound is characterized by the presence of a chlorinated hydroxybenzylidene moiety attached to a thioxodihydropyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 3-chloro-4-hydroxybenzaldehyde with 2-thioxodihydropyrimidine-4,6(1H,5H)-dione under basic conditions. The reaction is usually carried out in an ethanol solvent, with the addition of a base such as sodium hydroxide to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the thioxodihydropyrimidine core can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(3-chloro-4-hydroxybenzylidene)-2,4-thiazolidinedione: Similar structure but with a thiazolidinedione core instead of a thioxodihydropyrimidine core.
3-chloro-4-hydroxybenzaldehyde: The starting material for the synthesis of the compound, with a simpler structure.
2-thioxodihydropyrimidine-4,6(1H,5H)-dione: The core structure without the benzylidene moiety.
Uniqueness
5-(3-chloro-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to the combination of a chlorinated hydroxybenzylidene moiety with a thioxodihydropyrimidine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
5-[(3-chloro-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3S/c12-7-4-5(1-2-8(7)15)3-6-9(16)13-11(18)14-10(6)17/h1-4,15H,(H2,13,14,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLJHVXFTFHSDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=S)NC2=O)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B3918453.png)
![Benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]-](/img/structure/B3918466.png)
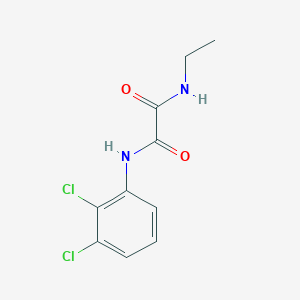
![N-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918476.png)
![N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide](/img/structure/B3918491.png)
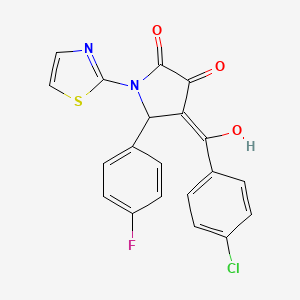
![N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(propionylamino)benzamide](/img/structure/B3918497.png)
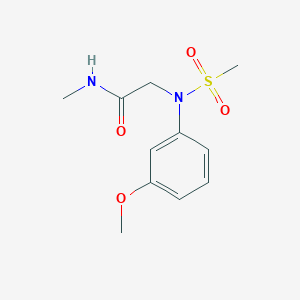
![N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B3918510.png)
![3-[3-cinnamoyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3918516.png)
![N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3918523.png)
![N'-[(E)-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B3918526.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B3918533.png)
